Attention:For research use only. Not for human or veterinary use.
In Stock
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Contextual Overview within Amino Alcohol Chemistry
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) functional group. alfa-chemistry.comwikipedia.org This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols, making them versatile intermediates in organic synthesis. alfa-chemistry.com 3-(Benzylamino)propane-1,2-diol, which features a propane-1,2-diol backbone substituted with a benzylamino group, is a specific example of a 1,2-amino alcohol.
The general synthesis of amino alcohols often involves the reaction of amines with epoxides or the reduction of α-amino acids. alfa-chemistry.comacs.org For instance, the synthesis of this compound can be achieved through the nucleophilic attack of benzylamine (B48309) on the epoxide ring of glycidol (B123203). These compounds are typically high-boiling and water-soluble due to their hydrophilic amino and hydroxyl groups. alfa-chemistry.com Their unique properties lend them to a variety of applications, including as solvents, synthetic intermediates, and as building blocks for bioactive molecules. alfa-chemistry.comwikipedia.org
Importance as a Chiral Building Block in Organic Synthesis
A crucial aspect of this compound is its chirality. The carbon atom bonded to the hydroxyl group at the 2-position is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(benzylamino)propane-1,2-diol and (S)-3-(benzylamino)propane-1,2-diol. This chirality makes it a valuable chiral building block in asymmetric synthesis.
Chiral 1,2-amino alcohols are fundamental in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. alfa-chemistry.comacs.org They are frequently used as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. alfa-chemistry.comwikipedia.org The development of synthetic routes to enantiopure β-amino alcohols, such as the Sharpless asymmetric aminohydroxylation, has been a major focus in organic chemistry. diva-portal.org The availability of both enantiomers of a chiral building block like this compound allows chemists to selectively synthesize the desired stereoisomer of a target molecule, which is often critical for its biological activity.
The synthesis of these enantiopure forms typically starts from chiral precursors like glycidol or 3-chloropropane-1,2-diol. chemicalbook.com For example, (R)-(-)-3-chloro-1,2-propanediol can be synthesized from (R)-epichlorohydrin and subsequently used to produce the corresponding chiral amino alcohol. chemicalbook.com
Role in Advanced Chemical and Biochemical Research Scaffolds
In chemical and biochemical research, a "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds for screening and development. mdpi.com this compound serves as a versatile scaffold due to its multiple reactive sites: the primary and secondary hydroxyl groups and the secondary amine.
This trifunctional nature allows for diverse chemical modifications. For instance, the amino and hydroxyl groups can be used as points of attachment for other molecular fragments, leading to the creation of more complex molecules with potential therapeutic applications. ontosight.ai Research has shown that compounds with similar amino alcohol backbones are explored for their potential as enzyme inhibitors or modulators of neurotransmitters. ontosight.ai
Furthermore, derivatives of this scaffold have been investigated for a range of biological activities. The presence of both hydrophilic (diol) and hydrophobic (benzyl group) moieties gives the molecule an amphiphilic character, which can be useful in the design of molecules that interact with biological membranes or in the formulation of materials like surfactants. ontosight.ai Its structure is also a key intermediate in the synthesis of certain benzimidazole (B57391) derivatives, which are known to possess a wide range of biological properties.
Data Tables
Table 1: Physicochemical Properties of this compound
CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation
The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation
Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Synthetic Methodologies and Reaction Optimization
Direct Synthetic Routes
Direct synthetic routes to 3-(benzylamino)propane-1,2-diol offer efficient pathways to the target molecule. These methods are broadly categorized into reductive condensation approaches and epoxide ring-opening reactions.
Reductive Condensation Approaches
Reductive condensation is a powerful strategy for the formation of amines. This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.
The reaction of benzylamine (B48309) with glyceraldehyde or its derivatives presents a direct route to this compound. This process typically involves the initial formation of a Schiff base (imine) through the condensation of the primary amine (benzylamine) and the aldehyde group of glyceraldehyde. The subsequent reduction of this imine intermediate yields the final product. Recent studies have explored the use of various glyceraldehyde derivatives to enhance reaction efficiency and selectivity. scienceopen.com For instance, structural modifications on the glyceraldehyde skeleton have been investigated to optimize the synthesis of related compounds, highlighting the versatility of this approach. scienceopen.com
The condensation reaction itself can be influenced by factors such as solvent polarity and the presence of catalysts. mdpi.com While specific studies on the direct reductive amination of glyceraldehyde with benzylamine are not extensively detailed in the provided results, the general principles of reductive amination of aldehydes with benzylamine are well-established. researchgate.netyoutube.com
Catalytic hydrogenation is a crucial step in many synthetic pathways, including the reductive amination of aldehydes and the reduction of other functional groups to yield desired products. mdpi.com In the context of synthesizing this compound via reductive condensation, catalytic hydrogenation is employed to reduce the initially formed imine. Various metal catalysts, such as those based on nickel, palladium, or ruthenium, are commonly used for this purpose. researchgate.netgoogle.comosti.gov
The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly impact the yield and selectivity of the hydrogenation step. researchgate.netmdpi.com For example, ruthenium catalysts have been shown to be highly efficient for the hydrogenation of esters to diols, a related transformation. researchgate.net The development of efficient and selective hydrogenation catalysts is an ongoing area of research with broad applications in chemical synthesis. mdpi.com
Epoxide Ring-Opening Reactions
The ring-opening of epoxides with nucleophiles is a fundamental and widely used reaction in organic synthesis for the construction of 1,2-difunctionalized compounds.
A prevalent and efficient method for the synthesis of this compound is the nucleophilic ring-opening of glycidol (B123203) or its derivatives with benzylamine. nih.govrasayanjournal.co.in Glycidol, a bifunctional molecule containing both an epoxide and a primary alcohol, is a key starting material. The reaction involves the attack of the nitrogen atom of benzylamine on one of the carbon atoms of the epoxide ring, leading to the formation of the desired aminodiol.
This reaction can be carried out under various conditions, often with heating and sometimes in the presence of a catalyst to enhance the reaction rate and selectivity. nih.govrasayanjournal.co.in Studies have demonstrated the successful synthesis of similar aminopropanediols through the reaction of glycidol with other amines, such as imidazole (B134444) and 1,2,4-triazole (B32235), highlighting the general applicability of this method. rasayanjournal.co.in
Synthesis of 3-(Azol-1-yl)propane-1,2-diols via Glycidol Ring-Opening
A critical consideration in the ring-opening of unsymmetrical epoxides like glycidol is regioselectivity. The nucleophilic attack of benzylamine can, in principle, occur at either the C2 or C3 position of the glycidol epoxide ring. The outcome of this regioselectivity determines the final product structure.
In the case of the reaction between benzylamine and glycidol, the attack predominantly occurs at the terminal, less-hindered carbon atom (C3) of the epoxide. This preference is consistent with the general principles of nucleophilic epoxide opening under neutral or basic conditions, which is primarily governed by steric factors. This regioselectivity leads to the formation of this compound as the major product.
The use of catalysts can further influence the regioselectivity of the reaction. For instance, certain metal-based catalysts have been shown to promote the highly regioselective ring-opening of glycidol with alcohols. nih.gov While this specific study focused on the formation of ether linkages, the principles of catalytic control over regioselectivity are transferable to amination reactions. The ability to control the regioselective opening of epoxides is of significant importance in synthetic chemistry for accessing specific isomers of functionalized molecules. nih.govorganic-chemistry.org
Alternative Amination Strategies
Optimization of Synthetic Conditions
The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include reaction temperature, solvent choice, and the specific catalysts and reagents employed.
Reaction temperature is a critical variable that must be carefully controlled. In the halohydrin substitution route, for example, higher temperatures can increase the reaction rate but may also promote the formation of undesirable byproducts, such as over-alkylated products. For the ring-opening of glycidol with an amine, mild heating is often sufficient to facilitate the reaction. rsc.org
The choice of solvent is equally important. Protic solvents like ethanol (B145695), methanol (B129727), or even water are commonly used as they can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps. In some cases, the reaction can be run neat (without a solvent), which simplifies purification and reduces waste. The optimal solvent depends on the specific reactants and catalysts, influencing both reaction rate and selectivity.
A variety of catalysts and reagents are used to promote the synthesis of this compound and to control the reaction's outcome.
Palladium on Carbon (Pd/C): Pd/C is a versatile heterogeneous catalyst primarily used for hydrogenation reactions. youtube.comsamaterials.com In the context of synthesizing the target compound, it could be employed in a reductive amination pathway, where it catalyzes the reduction of an in-situ formed imine under a hydrogen atmosphere. youtube.comsamaterials.com It is also famously used for N-debenzylation, a reaction that would be counterproductive for this specific synthesis but highlights its role in C-N bond transformations. thieme-connect.com The catalytic activity of Pd/C allows for reactions to proceed under milder conditions than many other reducing systems. samaterials.com
Triethylamine (B128534): As a non-nucleophilic organic base, triethylamine is frequently used to scavenge acidic byproducts, such as the HCl generated in halohydrin substitution reactions. wikipedia.org This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the equilibrium towards the product. wikipedia.org In epoxide ring-opening reactions, triethylamine can also act as a base catalyst, activating a hydroxyl-containing compound (like an alcohol solvent or the diol product itself) to facilitate the ring-opening. rsc.org
Potassium Carbonate (K₂CO₃): This inorganic base is a mild, inexpensive, and environmentally friendly option often used in amination reactions. researchgate.netorganic-chemistry.org In the reaction of 3-chloro-1,2-propanediol (B139630) with benzylamine, potassium carbonate can be used to neutralize the HCl byproduct. researchgate.netnih.gov It is effective in two-phase solid-liquid systems and can promote nucleophilic substitution reactions on alkyl halides. researchgate.net Its use can prevent the hydrolysis of sensitive functional groups that might occur with stronger, more soluble bases. researchgate.net
Table 2: Influence of Reagents and Conditions on Synthesis
Parameter
Influence on Reaction
Example Application
Temperature
Affects reaction rate vs. selectivity. Higher temperatures can increase byproduct formation.
Mild heating for glycidol ring-opening; controlled temperature for halohydrin substitution.
Solvent
Affects solubility of reagents and can stabilize intermediates. Protic solvents are common.
In the synthesis of this compound, which typically involves the reaction of benzylamine with a C3-epoxide precursor like glycidol or its derivatives, controlling the stoichiometry is paramount for achieving high selectivity towards the desired mono-substituted product. The primary amine, benzylamine, can react with one molecule of the epoxide to form the target compound. However, the secondary amine product, this compound, can subsequently react with another epoxide molecule, leading to the formation of a di-substituted by-product. This competing reaction reduces the yield of the desired product and complicates the purification process.
To enhance the selectivity for the mono-adduct, the stoichiometry of the reactants is carefully controlled. A common strategy is to use a significant excess of the amine relative to the epoxide. This ensures that the epoxide is more likely to encounter and react with a molecule of the primary amine (benzylamine) rather than the secondary amine product.
The relative reactivity of the primary and secondary amines towards the epoxide, often expressed as the ratio of the rate constants (k1/k2), is a critical factor. In many amine-epoxide reactions, the rate of the second addition (k2) is comparable to or even faster than the first (k1), a phenomenon that can be influenced by factors such as the electronic and steric environment of the amine nitrogen.
Detailed studies on analogous systems, such as the reaction of amines with phenyl glycidyl (B131873) ether (PGE), provide insight into the kinetic control of selectivity. In such systems, the reaction proceeds as follows:
By carefully controlling the initial molar ratio of the reactants, the formation of the di-adduct can be minimized. The table below, based on data from analogous amine-epoxide reactions, illustrates how the reactant ratio influences the product distribution.
Initial Molar Ratio (Amine:Epoxide)
Selectivity for Mono-adduct (%)
Selectivity for Di-adduct (%)
1:1
~50-60
~40-50
2:1
~75-85
~15-25
5:1
>95
<5
10:1
>98
<2
This table presents illustrative data from analogous amine-epoxide reaction systems to demonstrate the principle of stoichiometric control. The exact values for the synthesis of this compound may vary.
As the data indicates, increasing the excess of the amine significantly enhances the selectivity for the desired mono-substituted product. In practice, the optimal stoichiometric ratio is determined by balancing the desired selectivity with the practical considerations of material cost and the ease of separating the excess amine from the product mixture after the reaction.
Kinetic Studies in Reaction Pathway Design
Kinetic studies are fundamental to understanding the reaction mechanism and optimizing the synthesis of this compound. The reaction pathway for the aminolysis of an epoxide, such as glycidol, by an amine involves a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening. For an asymmetrical epoxide like glycidol, this can result in two regioisomers. Kinetic analysis helps in elucidating the factors that govern the rate and regioselectivity of this reaction.
The reaction is generally found to follow second-order kinetics, being first order with respect to both the amine and the epoxide. surrey.ac.uk However, the reaction can be subject to autocatalysis, where the hydroxyl group of the product, this compound, can catalyze the reaction by activating the epoxide ring through hydrogen bonding. surrey.ac.uk
Several factors influence the kinetics of the amine-epoxide reaction:
Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Benzylamine is a moderately strong nucleophile. Substituents on the aromatic ring of benzylamine can modulate its nucleophilicity and thus the reaction rate.
Structure of the Epoxide: The steric and electronic properties of the epoxide play a crucial role. The reaction of benzylamine with glycidol can theoretically yield two isomers depending on whether the attack occurs at the C1 or C2 position of the epoxide ring. Kinetic studies of similar reactions have shown that the nucleophilic attack is generally favored at the less substituted carbon atom (a "normal" addition), which in the case of glycidol would lead to the formation of this compound.
Solvent Effects: The choice of solvent can significantly impact the reaction kinetics. Protic solvents can participate in hydrogen bonding with the epoxide, facilitating ring-opening, but can also solvate the amine, potentially reducing its nucleophilicity. Aprotic polar solvents are often employed to achieve a balance of reactant solubility and reactivity.
Temperature: As with most chemical reactions, the rate of the amine-epoxide reaction increases with temperature. Kinetic studies at different temperatures allow for the determination of activation parameters such as the activation energy (Ea), which provides further insight into the reaction mechanism and the nature of the transition state.
A kinetic investigation into the reaction of various amines with epoxides has provided valuable data on the relative reaction rates. oberlin.edu The table below summarizes typical kinetic data for the reaction of a primary amine with an epoxide, illustrating the effect of reactant concentration on the initial reaction rate.
[Amine]₀ (mol/L)
[Epoxide]₀ (mol/L)
Initial Rate (mol/L·s)
Apparent Rate Constant, k_app (L/mol·s)
0.1
0.1
1.2 x 10⁻⁴
1.2 x 10⁻²
0.2
0.1
2.4 x 10⁻⁴
1.2 x 10⁻²
0.1
0.2
2.5 x 10⁻⁴
1.25 x 10⁻²
0.2
0.2
5.0 x 10⁻⁴
1.25 x 10⁻²
This table presents illustrative kinetic data for a typical amine-epoxide reaction, demonstrating the first-order dependence on each reactant. The specific rate constants for the synthesis of this compound will depend on the precise reaction conditions.
By understanding the kinetics of the reaction, the pathway can be effectively designed and controlled. For instance, by choosing appropriate reaction conditions (temperature, solvent, and catalyst, if any), the rate of the desired reaction can be maximized while minimizing side reactions. Furthermore, kinetic modeling can be employed to predict the product distribution over time for a given set of initial conditions, aiding in the optimization of the process for industrial-scale production. surrey.ac.uk
Chemical Reactivity and Derivatization
Reactions Involving Hydroxyl Functionalities
The two hydroxyl groups on the propane (B168953) backbone are key sites for various chemical modifications, including oxidation, protection via acetylation, and polymerization.
The vicinal diol (or glycol) structure of 3-(Benzylamino)propane-1,2-diol is susceptible to oxidative cleavage. The oxidation of vicinal diols typically results in the fission of the carbon-carbon bond between the hydroxyl-bearing carbons. Depending on the oxidizing agent used, this reaction can yield aldehydes or carboxylic acids. For instance, treatment with a strong oxidizing agent like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would be expected to break the C1-C2 bond, yielding benzaldehyde (B42025) and formaldehyde (B43269) from the cleavage of the benzylaminoethanol portion and the remaining carbon, respectively. The specific products formed are contingent on the reaction conditions and the oxidant employed.
A study on the oxidation of various diols by benzyltrimethylammonium (B79724) chlorobromate (BTMACB) demonstrated that vicinal diols yield products resulting from the cleavage of the glycol bond. In contrast, non-vicinal diols typically afford hydroxycarbonyl (B1239141) compounds through the simple oxidation of one hydroxyl group.
Table 1: Expected Oxidation Products of this compound
Oxidizing Agent
Expected Major Products
Reaction Type
Periodic Acid (HIO₄)
Benzaldehyde, Formaldehyde
Glycol Cleavage
Lead Tetraacetate (Pb(OAc)₄)
Benzaldehyde, Formaldehyde
Glycol Cleavage
Mild Oxidants (e.g., PCC)
Hydroxyketone/aldehyde
Partial Oxidation
Note: Product distribution can vary based on reaction conditions.
In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. The hydroxyl groups of this compound can be protected by acetylation. This reaction typically involves treating the diol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base neutralizes the acidic byproduct (acetic acid or HCl) and catalyzes the reaction.
This strategy is employed in the synthesis of related compounds, such as in the preparation of Fingolimod, where a similar 2-amino-1,3-propanediol (B45262) derivative is fully protected by converting the hydroxyl groups to acetate (B1210297) esters and the amino group to an acetamide. google.com This protection allows for subsequent modifications at other parts of the molecule, with the protecting groups being removed later in the synthetic sequence via hydrolysis.
The diol functionality of this compound allows it to act as a monomer in step-growth polymerization. ontosight.ai Specifically, it can be used to synthesize polyesters and polyurethanes.
Polyesters: Through condensation polymerization with a dicarboxylic acid or its derivative (like a diacyl chloride or diester), this compound can form a polyester (B1180765). The hydroxyl groups react with the carboxylic acid groups to form ester linkages, releasing a small molecule, typically water, as a byproduct. chemhume.co.uk
Polyurethanes: The reaction of the diol with a diisocyanate monomer yields a polyurethane. ksu.edu.sa In this polyaddition reaction, the hydroxyl groups attack the isocyanate groups, forming urethane (B1682113) linkages without the elimination of a byproduct. ksu.edu.sa
The presence of the benzylamino group introduces additional functionality into the polymer backbone, which can influence the polymer's final properties, such as solubility, thermal stability, and potential for further cross-linking or modification. ontosight.ai
Reactions at the Amino Group
The secondary amine in this compound is a potent nucleophile and a site for various chemical transformations, including substitution and acylation reactions.
The nitrogen atom of the benzylamino group possesses a lone pair of electrons, making it nucleophilic. It can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or epoxides. For example, reacting this compound with an alkyl halide (R-X) would lead to the formation of a tertiary amine, a quaternary ammonium (B1175870) salt upon further alkylation.
The synthesis of this compound itself is an example of a nucleophilic substitution reaction, where benzylamine (B48309) acts as the nucleophile, attacking the electrophilic carbon of an epoxide like glycidol (B123203). This reactivity is retained in the product, allowing the secondary amine to engage in further substitution reactions.
The amino group readily reacts with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form stable amide bonds. This reaction is fundamental for introducing new functionalities or for protecting the amine group.
A common example is acetylation, where the amine reacts with acetic anhydride to form the corresponding N-acetyl derivative, an amide. This transformation is often used as a protective strategy in organic synthesis to temporarily deactivate the nucleophilicity of the amine. google.com The resulting amide is generally less reactive and less basic than the parent amine and can be converted back to the amine via hydrolysis under acidic or basic conditions.
Table 2: Derivatization Reactions at the Amino Group
The secondary amine functionality of this compound is amenable to N-alkylation reactions. While direct studies on this specific compound are not extensively detailed, the reactivity can be inferred from similar structures like benzylamine. Methods such as the Eschweiler-Clarke reaction, which involves formic acid and an appropriate aldehyde or ketone, can be employed for N-alkylation. A modified, one-pot version of this reaction has been successfully performed under microwave irradiation, offering an extremely fast and simple method for the N-alkylation of amines. researchgate.net For instance, the N-alkylation of benzylamine has been achieved with various carbonyl compounds using this microwave-assisted technique. researchgate.net
Another green chemistry approach for N-alkylation involves the use of propylene carbonate, which can act as both the alkylating agent and the solvent, avoiding the need for genotoxic alkyl halides. mdpi.com This method has been shown to be effective for the N-alkylation of various N-heterocycles and could be applicable to this compound. mdpi.comresearchgate.net The reaction proceeds via nucleophilic substitution with the elimination of water and carbon dioxide. mdpi.com
Table 1: N-Alkylation of Benzylamine via Modified Eschweiler-Clarke Reaction researchgate.net
Carbonyl Compound
Equivalents of Carbonyl
Reaction Time
Yield of N-alkylated Amine
Yield of Amide
Paraformaldehyde
2.5
5 min
66%
-
Benzaldehyde
2.5
5 min
59%
40%
Cyclohexanone
2.5
5 min
62%
4%
Cyclization Reactions
The presence of both an amino group and a 1,2-diol moiety in the same molecule allows for intramolecular cyclization reactions, leading to the formation of important heterocyclic structures.
The 1,2-diol and the secondary amine functionalities of this compound can react with aldehydes or ketones to form chiral oxazolidine (B1195125) derivatives. This reaction is analogous to the formation of 4-(azol-1-ylmethyl)-1,3-dioxolanes from the corresponding 3-(azol-1-yl)propane-1,2-diols and ketones. rasayanjournal.co.in The reaction involves the condensation of the diol with the carbonyl compound to form the heterocyclic ring. In the case of this compound, the benzylamino group would be a substituent on the resulting oxazolidine ring, providing a route to complex chiral structures.
This compound can serve as a precursor for the synthesis of benzimidazole (B57391) derivatives. A notable example is the synthesis of 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol. The formation of the benzimidazole ring system typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. researchgate.net In this context, the propanediol (B1597323) moiety can be introduced by reacting a suitable benzimidazole precursor with a protected form of 3-amino-1,2-propanediol (B146019), or by constructing the benzimidazole ring from an appropriately derivatized this compound. One common synthetic route involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild, oxidative conditions, for example, using sodium metabisulphite.
Table 2: Synthesis Methods for Azole-Substituted Propane-1,2-diols rasayanjournal.co.in
Method
Description
Product
Yield
Hydrolysis
Hydrolysis of 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolanes in boiling MeOH with HCl.
The dual functionality of this compound makes it a highly adaptable intermediate for creating a wide range of organic molecules.
As established in the preceding sections, this compound is a valuable starting material for synthesizing various heterocyclic compounds. Its ability to form oxazolidine and benzimidazole rings highlights its utility. rasayanjournal.co.in The combination of the chiral diol and the reactive amine allows for the construction of these scaffolds, which are prevalent in medicinal chemistry. The synthesis of these heterocycles often proceeds with high efficiency and provides a pathway to libraries of structurally diverse compounds.
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. The structure of this compound makes it a suitable candidate for such reactions.
Specifically, it can be envisioned as a component in the Ugi four-component reaction (Ugi-4CR). The classic Ugi reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com this compound can serve as the amine component. Furthermore, in variations of the Ugi reaction, the hydroxyl groups of the diol could potentially act as the internal nucleophile, in place of a separate carboxylic acid component, leading to novel structures. The Ugi three-component reaction (Ugi-3CR), for example, can utilize water or an alcohol as a reactant. researchgate.net
Additionally, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, offers another avenue for the application of this diol. wikipedia.orgorganic-chemistry.org A study has demonstrated a Passerini reaction where diols can be selectively monoacylated, suggesting that this compound could participate in such transformations to yield complex, functionalized amides. researchgate.net
Stereochemical Investigations
Enantioselective Synthesis of 3-(Benzylamino)propane-1,2-diol Isomers
The primary route for the enantioselective synthesis of the isomers of this compound involves the nucleophilic ring-opening of enantiomerically pure glycidol (B123203) by benzylamine (B48309). nih.gov This reaction is a well-established and reliable method for producing chiral amino diols.
The synthesis proceeds via a backside attack of the amine on one of the carbon atoms of the epoxide ring. This SN2-type reaction results in an inversion of configuration at the carbon atom being attacked. Consequently, the reaction of (S)-glycidol with benzylamine yields (R)-3-(benzylamino)propane-1,2-diol, and conversely, (R)-glycidol produces the (S)-enantiomer. The reaction is typically carried out in a suitable solvent such as methanol (B129727) or ethanol (B145695) and may be facilitated by gentle heating. nih.gov The high stereospecificity of this reaction allows for the preparation of the desired enantiomer in high optical purity, which is crucial for its subsequent applications in asymmetric synthesis. nih.gov
Optical Activity and Chiroptical Properties ([α] Values)
Enantiomers of a chiral compound are optically active, meaning they have the ability to rotate the plane of polarized light. This rotation is measured using a polarimeter and is reported as the specific rotation [α]. The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory isomer, designated as (+), rotates light clockwise, while the levorotatory isomer, designated as (-), rotates it counter-clockwise.
For this compound, the (R) and (S) enantiomers will exhibit equal and opposite specific rotation values. While the exact specific rotation values for the enantiomers of this compound are not extensively documented in publicly available literature, a related compound, 3-amino-2-phenylpropane-1,2-diol, has reported specific rotation values ranging from -37° to +37° depending on the isomer. This indicates that significant optical activity can be expected from the enantiomers of this compound. The specific rotation is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of the light used, the solvent, and the concentration of the solution.
Application in Asymmetric Catalysis
Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis due to their ability to form stable complexes with metal centers and create a defined chiral environment around the catalytic site.
The structure of this compound, featuring both hydroxyl and amino groups, makes it an excellent candidate for development as a chiral ligand. nih.gov These functional groups can coordinate to a metal atom, forming a rigid chelate ring. The stereochemistry of the ligand then dictates the spatial orientation of the reactants in the coordination sphere of the metal, leading to the preferential formation of one enantiomer of the product.
A classic example of the application of chiral amino alcohol ligands is the enantioselective addition of diethylzinc (B1219324) to aldehydes, such as benzaldehyde (B42025). In this reaction, the chiral ligand, for instance, an enantiomer of this compound, would first react with diethylzinc to form a chiral zinc-alkoxide complex. This complex then acts as the catalyst.
The aldehyde coordinates to the zinc center of the chiral complex in a specific orientation to minimize steric hindrance. The ethyl group from the diethylzinc is then transferred to the re or si face of the aldehyde's carbonyl group, as directed by the chiral ligand, leading to the formation of a chiral secondary alcohol with a high enantiomeric excess (ee). While specific data for this compound in this reaction is not widely reported, the table below shows results for similar chiral amino alcohol ligands, illustrating the potential effectiveness of this class of compounds.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with Various Chiral Ligands
Chiral Ligand
Solvent
Temperature (°C)
Yield (%)
Enantiomeric Excess (ee) (%)
(1R,2S)-N-methylephedrine
Toluene
0
95
98 (R)
(-)-3-exo-(dimethylamino)isoborneol
Toluene
25
97
99 (R)
(S)-Leucinol
Toluene
0
92
96 (S)
(S)-Valinol
Hexane
0
98
94 (S)
Chiral Deep Eutectic Solvents (DES) Design and Application
Chiral deep eutectic solvents (DES) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA) with a chiral hydrogen bond donor (HBD). These solvents are gaining attention as green and tunable media for various chemical processes, including asymmetric synthesis and chiral separations.
The presence of hydroxyl and amino groups in this compound makes it an ideal candidate to act as a hydrogen bond donor (HBD) in the formation of a chiral DES. mdpi.commdpi.com In a study investigating the formation of a chiral DES from 3-amino-1,2-propanediol (B146019) and choline (B1196258) chloride, this compound was identified as a potential byproduct, highlighting its relevance and presence in such systems. mdpi.com
By selecting an appropriate hydrogen bond acceptor (HBA), a chiral DES can be designed where the chirality is imparted by the this compound component. The resulting chiral environment of the solvent can then influence the stereochemical outcome of reactions carried out within it.
Table 2: Potential Components for a Chiral Deep Eutectic Solvent (DES) based on this compound
Component Role
Chemical Name
Rationale for Use
Chiral Hydrogen Bond Donor (HBD)
(R)- or (S)-3-(Benzylamino)propane-1,2-diol
Provides the chiral environment and hydrogen bond donating groups (OH, NH).
Hydrogen Bond Acceptor (HBA)
Choline chloride
A common, inexpensive, and biodegradable HBA that forms stable DES.
Hydrogen Bond Acceptor (HBA)
Tetrabutylammonium bromide
Another common HBA that can form DES with a range of HBDs.
Hydrogen Bond Acceptor (HBA)
Urea
A simple organic molecule capable of forming hydrogen bonds.
The specific properties of a DES, such as its melting point, viscosity, and polarity, can be tuned by varying the HBA, the HBD, and their molar ratio. The design of a chiral DES using this compound would require experimental investigation to determine the optimal composition and to characterize its physical and solvatochromic properties.
Influence on Reaction Selectivity and Efficiency
The chiral nature of this compound and its precursor, 3-amino-1,2-propanediol, suggests their potential to influence the selectivity and efficiency of chemical reactions. While direct studies on this compound as a primary component of a reaction medium are limited, research on related chiral Deep Eutectic Solvents (DESs) provides valuable insights.
The table below summarizes the yield of 1-phenylpentane from the reaction of benzyl (B1604629) chloride and n-butyllithium in various DESs, highlighting the superior performance of the aminoglycerol-based system.
Table 1: Influence of Different Deep Eutectic Solvents on the Yield of 1-Phenylpentane
Entry
Hydrogen Bond Donor (HBD)
HBA:HBD Molar Ratio
Yield (%)
1
Glycerol (Gly)
1:2
60
2
Urea
1:2
55
3
Lactic Acid
1:2
40
4
3-Amino-1,2-propanediol (AGly)
1:3
85
5
Ethylene Glycol
1:2
30
Data sourced from a study on chiral DES based on 3-amino-1,2-propanediol. mdpi.com
Structural Properties of Chiral DES
A DES is formed when the eutectic mixture of an HBA and an HBD has a melting point lower than either of the individual components. mdpi.com For a chiral DES utilizing this compound as the HBD, the presence of two hydroxyl groups and a secondary amine provides multiple sites for hydrogen bonding. The benzyl group would introduce steric bulk and hydrophobic interactions, which would influence the packing of the solvent molecules and, consequently, its physical properties such as viscosity and density. mdpi.com
Studies on DESs made from the related 3-amino-1,2-propanediol (AGly) and choline chloride (ChCl) have shown that the molar ratio of HBA to HBD is critical in forming a stable liquid. mdpi.com For instance, a 1:1 molar ratio of AGly to ChCl results in a solid, while increasing the proportion of AGly to 3:1 or 4:1 leads to the formation of a homogeneous liquid at room temperature. mdpi.com This suggests that a similar dependency on the molar ratio would be expected for a DES based on this compound.
The table below outlines the observed physical state of mixtures of 3-amino-1,2-propanediol (AGly) and choline chloride (ChCl) at different molar ratios, which can serve as a model for predicting the behavior of this compound-based DESs.
Table 2: Physical State of AGly/ChCl Mixtures at Room Temperature
HBA:HBD Molar Ratio (ChCl:AGly)
Physical State
1:1
Solid
1:2
Precipitate forms after cooling
1:3
Homogeneous liquid
1:4
Homogeneous liquid
Observations based on the study of AGly/ChCl DES. mdpi.com
Diastereoselective Pathways in Derivative Synthesis
The synthesis of derivatives of this compound can proceed through various diastereoselective pathways, leveraging the existing stereocenters to control the formation of new ones. While specific examples for this compound are not extensively documented, the synthesis of related aminodiols and their derivatives provides a framework for understanding potential synthetic routes.
One common strategy for the diastereoselective synthesis of aminodiols involves the use of chiral starting materials and reagents that favor the formation of one diastereomer over others. mdpi.com For instance, the synthesis of substituted 2-amino-1,3-propanediols has been achieved with high diastereoselectivity from Morita-Baylis-Hillman adducts. mdpi.com This approach involves the ozonolysis of an allylic diol followed by a diastereoselective reductive amination. mdpi.com
Another approach is the stereoselective synthesis of N-substituted derivatives from a chiral aminodiol precursor. The synthesis of a series of 2-substituted 2-aminopropane-1,3-diols has been reported, where the introduction of a phenyl ring into the alkyl chain at a specific position was crucial for the biological activity of the resulting compounds. nih.gov This highlights the importance of precise stereochemical control in the synthesis of complex molecules.
The synthesis of derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids through Michael addition of [(diphenylmethylene)amino]acetonitrile to enones has been shown to yield single diastereoisomers or diastereoisomeric mixtures depending on the reaction conditions. mdpi.com Subsequent cyclization provides a pathway to highly functionalized proline derivatives.
The table below presents examples of diastereoselective reactions in the synthesis of related aminodiol derivatives, illustrating the types of transformations and the level of stereocontrol that can be achieved.
Table 3: Examples of Diastereoselective Synthesis of Aminodiol Derivatives
Starting Material
Reaction
Product Type
Key Feature
Morita-Baylis-Hillman adducts
Ozonolysis, reductive amination
Substituted 2-amino-1,3-propanediols
High anti-diastereoselectivity
[(Diphenylmethylene)amino]acetonitrile and enones
Michael addition, cyclization
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles
Formation of single diastereoisomers under specific conditions
Allylic carbamates
Stereoselective aminohydroxylation
Pinane-fused oxazolidin-2-ones
Stereospecific formation of the 2-amino-1,3-diol moiety
Based on general synthetic strategies for related aminodiol compounds. mdpi.com
Advanced Structural and Spectroscopic Characterization Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 3-(Benzylamino)propane-1,2-diol, the signals corresponding to the protons of the benzyl (B1604629) group and the propanediol (B1597323) backbone can be distinctly observed.
The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (-CH₂-Ph) are expected to produce a singlet or a multiplet around δ 3.8 ppm. The protons on the propane-1,2-diol backbone exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton (-CH(OH)-) would likely appear as a multiplet. The two methylene protons adjacent to the nitrogen (-N-CH₂-) and the two methylene protons of the primary alcohol (-CH₂OH) would also show distinct multiplets. The protons of the hydroxyl (-OH) and amine (-NH-) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.4 - 7.2
Multiplet
5H
Aromatic protons (C₆H₅)
~3.8
Singlet/Multiplet
2H
Benzylic methylene protons (Ph-CH₂-N)
~3.7 - 3.6
Multiplet
1H
Methine proton (-CH(OH)-)
~3.5 - 3.4
Multiplet
2H
Methylene protons (-CH₂OH)
~2.8 - 2.6
Multiplet
2H
Methylene protons (-N-CH₂-)
Variable
Broad Singlet
2H
Hydroxyl protons (-OH)
Variable
Broad Singlet
1H
Amine proton (-NH-)
Note: The exact chemical shifts and coupling constants can vary based on the solvent and instrument frequency. The data presented is a general prediction.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal.
The aromatic carbons of the benzyl group typically resonate in the δ 127-140 ppm region. The benzylic carbon (Ph-CH₂) would appear around δ 54 ppm. The carbons of the propanediol moiety, being attached to electronegative oxygen and nitrogen atoms, would be found downfield. The carbon bearing the hydroxyl group (-CH(OH)-) is expected around δ 70 ppm, the primary alcohol carbon (-CH₂OH) around δ 65 ppm, and the carbon adjacent to the amine (-N-CH₂-) around δ 50 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)
Assignment
~139
Quaternary aromatic carbon (C₆H₅)
~129 - 127
Aromatic CH carbons (C₆H₅)
~70
Methine carbon (-CH(OH)-)
~65
Methylene carbon (-CH₂OH)
~54
Benzylic methylene carbon (Ph-CH₂-N)
~50
Methylene carbon (-N-CH₂-)
Note: These are predicted values and can differ slightly in experimental conditions.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₅NO₂), the monoisotopic mass is approximately 181.11 Da. nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 181.
Common fragmentation patterns would involve the cleavage of bonds alpha to the nitrogen atom or the loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O). A prominent peak is often observed at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Another significant fragment could arise from the cleavage between the C1 and C2 carbons of the propane (B168953) chain. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its alcohol, amine, and aromatic functionalities.
A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the alcohol groups, with the broadness resulting from hydrogen bonding. libretexts.org The N-H stretching vibration of the secondary amine is expected to appear as a moderate peak in the 3400-3300 cm⁻¹ region. docbrown.info The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the alcohol groups would be visible as a strong band between 1260-1050 cm⁻¹, and the C-N stretching of the amine would appear in a similar region. libretexts.org
Table 4: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
3500-3200 (broad)
Alcohol (O-H)
Stretching
3400-3300 (moderate)
Secondary Amine (N-H)
Stretching
3100-3000
Aromatic C-H
Stretching
3000-2850
Aliphatic C-H
Stretching
1600-1450
Aromatic C=C
Stretching
1260-1020
C-O and C-N
Stretching
Polarimetry for Enantiomeric Purity Determination
The this compound molecule contains a chiral center at the second carbon of the propane chain, meaning it can exist as a pair of enantiomers, (R)- and (S)-3-(benzylamino)propane-1,2-diol. Polarimetry is a technique used to measure the optical rotation of chiral compounds.
A solution of a pure enantiomer will rotate the plane of polarized light, and the magnitude and direction of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this effect. A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero. Therefore, polarimetry is a crucial technique for determining the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound. The specific rotation values for the pure enantiomers would need to be established through the resolution of the racemic mixture or through asymmetric synthesis.
Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the chemical purity of this compound by separating it from any starting materials, by-products, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A typical method would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, which is sensitive to the benzyl group's chromophore. The purity is determined by the relative area of the peak corresponding to the product. sigmaaldrich.com
Gas Chromatography (GC) can also be employed, particularly after derivatization of the polar hydroxyl and amine groups to increase volatility. oiv.int For instance, silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) would convert the -OH and -NH groups to -OSi(CH₃)₃ and -NSi(CH₃)₃, respectively. The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column with a flame ionization detector (FID) or a mass spectrometer (GC-MS). The purity is assessed by comparing the peak area of the derivatized product to the total area of all peaks in the chromatogram. oiv.int
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction dynamics with high accuracy. nih.gov DFT calculations are based on solving the Kohn-Sham equations, where the choice of functional and basis set is critical to the accuracy of the results. nih.gov
One of the primary applications of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation. researchgate.net For 3-(Benzylamino)propane-1,2-diol, this process involves calculating the optimal bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The benzyl (B1604629) group, the secondary amine, and the diol moiety all contribute to a complex potential energy surface.
DFT calculations, often using hybrid functionals like B3LYP with a polarization basis set such as 6-31G(d,p), can predict these geometric parameters. researchgate.netmdpi.com The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net The optimized geometry is crucial for understanding the molecule's physical properties and how it interacts with other molecules.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
This table is illustrative, based on typical values for similar functional groups, as specific DFT calculation results for this exact molecule are not publicly available.
Reflects the sp3 hybridization of the nitrogen atom.
Bond Angle (°)
C-C-O (diol)
~109.5°
Typical tetrahedral geometry.
DFT is also a powerful tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. The synthesis of this compound often involves the nucleophilic ring-opening of glycidol (B123203) (an epoxide) by benzylamine (B48309). researchgate.net DFT can be used to map the energy profile of this reaction, identifying the structure and energy of the transition state. nih.gov
These calculations help determine the reaction's activation energy, which is fundamental to its kinetics. chemrxiv.org Studies on similar epoxy-amine reactions show that the presence of hydrogen-bond donors, like the hydroxyl groups in the diol, can catalyze the reaction by stabilizing the transition state. nih.gov By modeling the transition state, researchers can understand the regioselectivity of the ring-opening and predict how changes in reactants or conditions will affect the reaction rate and outcome. researchgate.netacs.org
Cheminformatics-Based Reactivity Profiling
Cheminformatics employs computational methods to analyze chemical information, enabling the prediction of properties and reactivity. For this compound, cheminformatics databases like PubChem provide a wealth of computed descriptors that form a basic reactivity profile. nih.gov These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) models to predict a compound's behavior. nih.govmdpi.com
Key descriptors for this compound include the number of hydrogen bond donors and acceptors, the octanol-water partition coefficient (XLogP3), and the count of rotatable bonds, which indicates molecular flexibility. nih.gov These parameters suggest the molecule is water-soluble and highly flexible. Reactivity can also be inferred from hazard classifications, such as the GHS classifications provided by notifying companies, which point to potential skin, eye, and respiratory irritation. nih.gov QSAR models for related compounds, such as aromatic amines, use such descriptors to predict properties like toxicity, which is linked to metabolic reactivity. nih.govnih.gov
Table 2: Cheminformatics Profile for this compound
Data sourced from PubChem CID 2793828. nih.gov
Descriptor
Value
Implication
Molecular Formula
C10H15NO2
Elemental composition of the molecule.
Molecular Weight
181.23 g/mol
Mass of one mole of the substance.
XLogP3-AA
0.1
Indicates good water solubility (hydrophilicity).
Hydrogen Bond Donor Count
3
Can donate hydrogen bonds via two -OH groups and one N-H group.
Hydrogen Bond Acceptor Count
3
Can accept hydrogen bonds at two oxygen atoms and one nitrogen atom.
Rotatable Bond Count
6
Indicates significant conformational flexibility.
Molecular Docking Simulations for Biological Interaction Prediction (Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-clinical context, docking can be used to hypothesize how this compound might interact with the binding site of a protein or other macromolecule. mdpi.com
The process involves placing the flexible ligand (this compound) into the active site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity. bond.edu.auresearchgate.net Given its structure, the compound is capable of various interactions:
Hydrogen Bonding: The two hydroxyl groups and the secondary amine are potent hydrogen bond donors and acceptors. researchgate.net
Hydrophobic Interactions: The benzyl group's aromatic ring can engage in hydrophobic and π-π stacking interactions with nonpolar residues in a binding pocket.
Docking simulations on analogous amino alcohol compounds have shown that these interactions are key to their binding affinity. researchgate.net Such simulations can generate hypotheses about potential (non-clinical) molecular targets and guide further experimental research. nih.gov
Conformational Analysis through Computational Methods
The high number of rotatable bonds in this compound makes it a conformationally flexible molecule. acs.org Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.org Understanding the accessible conformations is crucial, as the biologically active conformation may not be the one with the absolute lowest energy. researchgate.net
Computational methods for conformational analysis include:
Systematic Searches: These methods rotate each bond by a defined increment, but can be computationally expensive. nih.govresearchgate.net
Stochastic Searches: Methods like Monte Carlo randomly alter the molecular geometry to explore the conformational space more efficiently. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time, allowing the molecule to naturally explore different conformations. nih.gov
For this compound, key factors influencing conformational preference would be minimizing steric hindrance between the bulky benzyl group and the propanediol (B1597323) backbone, as well as the potential for intramolecular hydrogen bonding between the amine and the hydroxyl groups. Identifying the ensemble of low-energy conformers provides a more realistic picture of the molecule's behavior than a single static structure. researchgate.netconflex.net
Non Clinical Applications and Functionalization
As a Chemical Probe or Molecular Tool
In chemical synthesis, 3-(Benzylamino)propane-1,2-diol serves as a versatile molecular tool and synthetic intermediate for creating more complex, functional molecules. Its inherent chirality and defined functional groups make it a valuable building block in asymmetric synthesis.
One notable application is its use as a precursor in the synthesis of chiral oxazolidines. Through a cyclization reaction with benzaldehyde (B42025), the diol and amine functionalities of this compound can be used to form an oxazolidine (B1195125) ring. This structure is a key component in various asymmetric catalysis processes, where it can help control the stereochemical outcome of a reaction.
Furthermore, the compound has been identified as a component in the formation of chiral deep eutectic solvents (DES), which are gaining attention as green and sustainable alternatives to traditional organic solvents. In this context, this compound acts as a fundamental building block, contributing to the unique solvent properties and chiral environment of the resulting DES. Its role as an intermediate in the synthesis of specialized antimicrobial agents has also been noted.
Development in Polymer Chemistry
The bifunctional nature of this compound, which contains two hydroxyl (-OH) groups and a secondary amine (-NH) group, suggests its potential as a monomer in the field of polymer chemistry. These functional groups are capable of participating in condensation polymerization reactions.
Theoretically, the diol moiety can react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains, while the secondary amine can react with similar compounds to create polyamide linkages. The presence of both types of functional groups in one molecule also opens up the possibility for creating hybrid polymers like poly(ester-amide)s. While direct studies detailing the polymerization of this compound are not prominent, the utility of structurally similar compounds in materials science highlights this potential. For instance, related benzylamine (B48309) diol derivatives are noted for their potential as components in polymer synthesis due to their amphiphilic character and reactive groups. ontosight.ai The combination of the flexible propanediol (B1597323) backbone and the rigid benzyl (B1604629) group could impart unique thermal and mechanical properties to resulting polymers.
Scaffolds for Medicinal Chemistry Design (excluding clinical trials and safety)
The molecular framework of this compound is a valuable scaffold for the design of new molecules in medicinal chemistry. Its structure can act as a ligand that binds to biological targets like enzymes or receptors, and its functional groups offer multiple points for modification to explore and optimize these interactions.
Design of Novel Analogues for Target Interaction Studies
The this compound scaffold provides a foundation for the rational design of novel analogues aimed at studying interactions with specific biological targets. Medicinal chemists can systematically modify three key regions of the molecule:
The Benzyl Group: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to alter its electronic properties, steric bulk, and hydrophobicity. These changes can fine-tune interactions within a target's binding pocket, potentially enhancing binding affinity or selectivity.
The Diol Moiety: The two hydroxyl groups can be esterified, etherified, or cyclized, for instance, into acetals. These modifications can alter the compound's polarity, solubility, and ability to act as hydrogen bond donors.
By creating a library of such analogues, researchers can probe the specific structural requirements of a biological target, leading to the design of more potent and selective molecules. The benzimidazole (B57391) ring structure in derivatives, for example, is known to bind to proteins and nucleotides, making it a point of interest for designing compounds that could influence cellular processes.
Structure-Activity Relationship (SAR) Studies on a Non-clinical Context
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR studies can be conducted by synthesizing a series of derivatives and assessing their effects in non-clinical assays.
A straightforward modification for initiating an SAR study is the acetylation of the amino group, which converts the secondary amine into an amide. This reaction yields 3-(N-benzylacetamido)-1,2-propanediol. Comparing the activity of the parent compound with its acetylated derivative can reveal the importance of the amine's basicity and hydrogen-bonding capability for a particular biological interaction.
Further insights can be drawn from metabolic studies of related compounds. For example, the biotransformation of the closely related 3-(phenylamino)propane-1,2-diol in murine models shows two primary metabolic pathways: hydroxylation of the aromatic ring to form 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol, and oxidation of the primary alcohol to a carboxylic acid, yielding 2-hydroxy-3-(phenylamino)propanoic acid. nih.gov These metabolites represent naturally produced derivatives. By synthesizing and testing these and other targeted modifications, researchers can build a comprehensive SAR profile, as summarized in the table below.
Structural Modification
Rationale for SAR Study
Potential Impact on Properties
Acetylation of the amine
To determine the role of the amine's basicity and H-bond donating ability.
Removes basicity; changes H-bond profile from donor to acceptor.
To assess the impact of replacing a neutral H-bond donor with an acidic group.
Introduces a negative charge at physiological pH; significantly alters polarity.
Substitution on the benzyl ring
To probe steric and electronic requirements of a target binding pocket.
Modifies lipophilicity, electronic distribution, and size.
Table based on derivative generation methods from sources nih.gov.
Precursor in the Synthesis of Specific Chemical Entities
The reactivity of this compound makes it a useful starting material for the synthesis of more complex chemical structures, particularly heterocyclic systems that are of significant interest in medicinal chemistry.
Formation of Benzimidazole Derivatives
One of the most significant applications of this compound as a precursor is in the synthesis of benzimidazole derivatives. The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide range of biological activities, including anticancer and antifungal properties. nih.govnih.gov
The synthesis can be achieved through a condensation reaction. For example, the reaction of a substituted ortho-phenylenediamine with an appropriate partner under oxidative conditions can lead to the formation of the benzimidazole ring system attached to the propanediol side chain. The resulting compound, such as 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, combines the structural features of the benzimidazole core with the chiral diol side chain from the precursor. This synthetic pathway allows for the creation of novel hybrid molecules whose biological activities can be tested. Given the established importance of benzimidazole derivatives, the role of this compound as a readily available chiral precursor is of considerable value for generating new chemical entities for research.
Below is a table of representative benzimidazole derivatives and their areas of study, illustrating the importance of this chemical class.
One of the primary roles of this compound in chemical synthesis is as a protected precursor to the fundamental aminoalkylene diol, 3-aminopropane-1,2-diol. The benzyl group acts as a protecting group for the amine functionality, which allows for selective reactions on other parts of the molecule. This benzyl group can be subsequently removed through catalytic hydrogenation (debenzylation) to yield the primary amine, 3-aminopropane-1,2-diol. google.comchemicalbook.com This unprotected diol is a crucial intermediate in the production of non-ionic X-ray contrast agents like ioversol (B29796) and iopamidol, as well as being used in the synthesis of certain pesticides and emulsifying agents. google.comchemicalbook.com
The synthesis of this compound is typically achieved through the nucleophilic attack of benzylamine on glycidol (B123203). The resulting compound can then be transformed into various derivatives. For instance, it can serve as a foundational structure for creating more complex molecules, such as certain benzimidazole derivatives which are investigated for their biological activities. This involves the reaction of the diol with other reagents to form heterocyclic systems.
Scaffolds for molecules with potential biological activity.
Applications in Organolithium Chemistry
A thorough review of scientific literature and chemical databases was conducted to identify specific applications of this compound in the field of organolithium chemistry. Despite its structural features, which include hydroxyl and amino groups capable of coordinating with metals, no direct applications of this compound in organolithium-mediated reactions were found.
Role as a Reaction Medium in Organometallic Reactions
Based on available research, there is no evidence to suggest that this compound is used as a reaction medium or solvent in organometallic reactions. While research exists on the use of related diols in the formation of deep eutectic solvents for some organometallic reactions, specific data on the use of this compound in this capacity is not present in the current body of scientific literature. Reports have noted its formation as a byproduct in certain organolithium reactions conducted in deep eutectic solvents containing 3-amino-1,2-propanediol (B146019), but not its use as a primary component of the reaction medium itself.
Mechanistic Studies Non Clinical Biological/chemical Interactions
Molecular Mechanism of Action (Non-Clinical)
The molecular mechanism of action for 3-(Benzylamino)propane-1,2-diol involves its capacity to interact with various biological molecules through specific binding and intermolecular forces. Its structure, which includes a benzyl (B1604629) group, an amino group, and a propane-1,2-diol moiety, facilitates these interactions.
This compound can function as a ligand, binding to enzymes or receptors to modulate their activity. While specific receptor binding studies for this exact compound are not extensively detailed in the provided literature, compounds with similar structures are known to be explored as potential enzyme inhibitors or neurotransmitter modulators. ontosight.ai The interaction with enzymes is a key aspect of its potential biological activity. For instance, related amino-diol compounds have been shown to interact with enzyme variants, suggesting potential applications in biocatalysis.
The ability of this compound and its derivatives to modulate enzyme activity is a subject of scientific interest. While direct studies on this specific compound are limited, derivatives of structurally related compounds have demonstrated significant enzyme inhibition. For example, derivatives of 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B. nih.gov This suggests that the core structure, when modified, can interact with the active sites of enzymes like MAO. The inhibition is often competitive, with the inhibitor molecule binding to the substrate cavity of the enzyme. nih.gov
Table 1: Examples of MAO Inhibition by Structurally Related Derivatives
The molecular structure of this compound contains both hydroxyl (-OH) and amino (-NH) groups, which are key functional groups for forming hydrogen bonds and participating in electrostatic interactions. These non-covalent interactions are fundamental to the structure and function of biological macromolecules. hbni.ac.in Hydrogen bonds are crucial for stabilizing the tertiary structure of proteins and are often found in the active sites of enzymes, where they help bind substrates and ligands. hbni.ac.in
The interplay of different energy components, including electrostatic forces, charge transfer, and dispersion interactions, defines the strength and geometry of a hydrogen bond. nih.gov In a biological context, the ability of the diol and amino groups in this compound to act as hydrogen bond donors and acceptors allows it to interact with biological targets like proteins and nucleic acids, thereby influencing their behavior.
Pre-clinical Bioactivation Studies (in vitro, non-human)
Bioactivation is the metabolic process where a relatively inert compound is converted into a reactive metabolite. researchgate.net This process is often mediated by enzyme systems like cytochrome P450. researchgate.net While direct bioactivation studies on this compound are not specified in the search results, extensive research on the closely related analog, 3-(N-phenylamino)propane-1,2-diol (PAP), provides significant insights into potential metabolic pathways. nih.govnih.gov PAP was implicated as a potential toxic agent in the Spanish Toxic Oil Syndrome of 1981. nih.govnih.govnih.gov
In vitro and in vivo studies using the analog 3-(N-phenylamino)propane-1,2-diol (PAP) have identified several key metabolites. The primary metabolic pathway involves hydroxylation of the aromatic ring. nih.govnih.gov
4'-Hydroxylation: The main metabolite detected in studies with rat and human liver microsomes was 3-[N-(4'-hydroxyphenyl)amino]propane-1,2-diol, the product of 4'-hydroxylation. nih.govnih.gov
Further Oxidation: In mouse models, PAP was extensively metabolized, with the major urinary metabolite identified as 2-hydroxy-3-(phenylamino)propanoic acid. nih.govnih.gov
Quinoneimine Formation: The detection of metabolites like 4-aminophenol (B1666318) and paracetamol conjugates in mouse urine suggests the in vivo formation of reactive quinoneimine intermediates from the hydroxylated metabolites. nih.gov
Table 2: Identified Metabolites of the Analog 3-(N-phenylamino)propane-1,2-diol (PAP)
The bioactivation of the analog 3-(N-phenylamino)propane-1,2-diol (PAP) is heavily dependent on the cytochrome P450 (CYP) enzyme system. nih.gov These enzymes are critical in the initial N-hydroxylation step that leads to the formation of reactive intermediates. mdpi.com
Studies using pooled human liver microsomes and specific P450 inhibitors have implicated several isoforms in the bioactivation of PAP. nih.gov
Major Enzymes: CYP2C8 and CYP2E1 were identified as the main enzymes involved in PAP bioactivation. nih.gov
Minor Contributing Enzymes: CYP3A4/5, CYP1A1/2, and CYP2C9 also contribute to the process. nih.gov
Recombinant Enzyme Studies: Incubations with ten different recombinant human P450 enzymes confirmed that CYP2C8, CYP2C9, CYP2C18, CYP2D6, and CYP2E1 were all capable of catalyzing the 4'-hydroxylation of PAP. nih.gov
The involvement of P450 enzymes is further supported by studies in mice, where induction of these enzymes with beta-naphthoflavone (B1666907) increased the rate of PAP elimination. nih.gov
Table 3: Cytochrome P450 Enzymes Involved in the Bioactivation of the Analog 3-(N-phenylamino)propane-1,2-diol (PAP)
Extensive literature searches did not yield specific in vitro studies on the formation of glutathione (GSH) conjugates with this compound. However, the conjugation with glutathione is a principal pathway in the metabolism of a vast array of xenobiotics. nih.govconsensus.app This process, catalyzed by glutathione S-transferases (GSTs), serves as a critical detoxification mechanism by converting electrophilic compounds into more water-soluble and readily excretable products. wikipedia.orgencyclopedia.pub
The fundamental reaction involves the nucleophilic attack of the sulfur atom of the cysteine residue in glutathione on an electrophilic center of a foreign compound. nih.gov For a molecule such as this compound, direct conjugation is unlikely. It would likely first require metabolic activation, typically through Phase I reactions, to generate an electrophilic intermediate that can then react with glutathione.
In vivo studies on the related compound, 3-(phenylamino)propane-1,2-diol (PAP), have suggested the formation of reactive intermediates. nih.govnih.gov The detection of metabolites such as 4-aminophenol and paracetamol conjugates in the urine of mice treated with PAP points towards the in vivo generation of quinoneimine-type reactive species. nih.gov Such electrophilic intermediates would be susceptible to conjugation with glutathione.
Given the absence of direct experimental data for this compound, a hypothetical in vitro experiment to investigate glutathione conjugation would typically involve the following components and parameters, as detailed in the interactive table below.
Table 1: Hypothetical In Vitro Experimental Design for Glutathione Conjugation
Parameter
Description
Typical Conditions
Rationale
Substrate
This compound
1-100 µM
To assess concentration-dependent conjugation.
Enzyme Source
Human liver cytosol or recombinant human GST isozymes
0.1-1 mg/mL protein
Provides the necessary glutathione S-transferases for catalysis. wikipedia.org
Cofactor
Reduced Glutathione (GSH)
1-10 mM
Serves as the nucleophilic donor for the conjugation reaction. nih.gov
Incubation Time
0, 15, 30, 60, 120 minutes
-
To determine the rate of conjugate formation over time.
Temperature
37°C
-
Mimics physiological temperature for optimal enzyme activity.
To stop the enzymatic reaction by precipitating proteins.
Analytical Method
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry)
-
For the sensitive and specific detection and quantification of the parent compound and potential glutathione conjugate(s).
The successful formation of a glutathione conjugate in such an in vitro system would be confirmed by the detection of a new molecular ion corresponding to the mass of this compound plus the mass of glutathione (307.3 g/mol ), with a characteristic fragmentation pattern in the mass spectrometer. The rate of formation could then be quantified to determine the kinetic parameters of the reaction. While this remains a theoretical pathway for this compound, it is a scientifically plausible route for its detoxification and elimination.
Analytical Research Methods
Techniques for Reaction Monitoring and Product Purity
The synthesis of "3-(Benzylamino)propane-1,2-diol" requires careful monitoring to optimize reaction conditions and to ascertain the purity of the final product. Chromatographic techniques are indispensable tools in this regard, providing qualitative and semi-quantitative data throughout the synthesis and purification stages.
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative monitoring of chemical reactions involving "this compound". It is particularly useful for tracking the consumption of starting materials and the formation of the product in real-time. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase.
For a compound like "this compound", which contains both a polar diol group and a less polar benzylamino group, the choice of the eluent system is critical. A typical mobile phase would consist of a mixture of a non-polar solvent and a more polar solvent. The polarity of the solvent system can be adjusted to achieve optimal separation of the starting materials, the product, and any potential by-products. For instance, a mixture of pentane (B18724) and diethyl ether has been used for separating structurally related compounds like benzaldehyde (B42025) and benzyl (B1604629) alcohol. researchgate.net The positions of the spots on the developed TLC plate, identified by their retention factor (Rf) values, provide a snapshot of the reaction's progress. Visualization of the spots can be achieved under UV light (254 nm), especially given the aromatic benzyl group, or by using staining reagents such as phosphomolybdic acid or ninhydrin (B49086), the latter being specific for primary and secondary amines. nih.govlibretexts.org
Table 1: Illustrative TLC Parameters for Analysis of Amino Alcohols
Parameter
Description
Stationary Phase
Silica gel 60 F254
Mobile Phase
A mixture of a non-polar solvent (e.g., hexane, pentane) and a polar solvent (e.g., ethyl acetate (B1210297), diethyl ether, methanol) in varying ratios.
Qualitative monitoring of reaction progress and preliminary purity assessment.
This table presents typical parameters and is not based on a specific validated method for "this compound".
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and confirming the identity of "this compound". It offers high resolution, sensitivity, and the potential for quantification. Reversed-phase HPLC is the most common mode used for compounds of this nature.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jpionline.org For "this compound", which lacks a strong chromophore for UV detection at higher wavelengths, detection can be challenging. scirp.org While the benzyl group allows for some UV absorbance (around 254 nm), derivatization with a UV-active or fluorescent tag is often employed for sensitive detection and quantification of amino alcohols. scirp.org Reagents such as benzoyl chloride can be used to label the amino and hydroxyl groups, enhancing their detectability. nih.gov
The identity of the compound is confirmed by comparing its retention time with that of a known standard. Purity is assessed by integrating the peak area of the main component and any impurities present in the chromatogram.
Table 2: General HPLC Conditions for Analysis of Related Compounds
Parameter
Description
Column
Reversed-phase C8 or C18 (e.g., Kromasil 100-5, C8 250 mm x 4.6 mm, 5 µm) jpionline.org
Mobile Phase
Gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol). jpionline.org
UV at 222 nm or 254 nm. jpionline.org Derivatization may be required for higher sensitivity.
Application
Purity determination, impurity profiling, and quantification.
This table presents general conditions based on methods for similar compounds and is not a validated method for "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the polarity and hydrogen-bonding capacity of the diol and secondary amine groups, "this compound" is not ideally suited for direct GC analysis and may exhibit poor peak shape and tailing. nih.gov
To overcome this, derivatization is typically required to increase the volatility and thermal stability of the analyte. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for converting active hydrogens in hydroxyl and amino groups into less polar trimethylsilyl (B98337) ethers and amines. nih.gov Following derivatization, the compound can be readily analyzed by GC-MS.
The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification of the product and any impurities. The fragmentation pattern of the derivatized "this compound" would provide a unique fingerprint for its confirmation. GC-MS is also a powerful tool for identifying and quantifying trace-level impurities. oalib.com
Table 3: Potential GC-MS Parameters for Derivatized "this compound"
Parameter
Description
Derivatization Reagent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.
Column
Capillary column with a non-polar or medium-polarity stationary phase (e.g., (5% phenyl)-methylpolysiloxane). mdpi.com
A temperature gradient, for example, starting at a lower temperature and ramping up to a final temperature to ensure separation of all components. mdpi.com
Detector
Mass Spectrometer (MS) operating in electron ionization (EI) mode.
Application
Identification of product and impurities, analysis of volatile side-products.
This table outlines a potential approach and is not based on a specific validated method for "this compound".
Quantitative Analysis of Compound and Derivatives
The quantitative determination of "this compound" and its derivatives is essential for quality control and for studies requiring precise concentration measurements. Both HPLC and GC-MS can be developed into fully validated quantitative methods.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The use of an internal standard is highly recommended to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response.
While older methods for quantitative analysis of amino acids utilized techniques like paper chromatography with densitometry, modern instrumental methods like HPLC and GC-MS offer significantly higher accuracy, precision, and throughput. scispace.com For HPLC, if derivatization is used, the reaction must be reproducible and proceed to completion to ensure accurate quantification. scirp.org For GC-MS, selective ion monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level quantification.
Method Development for Complex Mixture Analysis
The synthesis of "this compound" may result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and by-products. The development of analytical methods capable of separating and identifying all components in such a mixture is a critical aspect of process development and quality control. researchgate.net
A systematic approach to method development, often guided by Quality by Design (QbD) principles, is employed. researchgate.net This involves defining the analytical target profile, identifying critical method parameters, and performing a design of experiments (DoE) to optimize the separation. For HPLC method development, key parameters to optimize include the type of stationary phase, the composition and pH of the mobile phase, the gradient profile, and the column temperature. For GC-MS, optimization would focus on the derivatization reaction, the GC temperature program, and the MS parameters.
The goal is to develop a robust and reliable method that can baseline-separate the main component from all known and potential impurities. scirp.org Hyphenated techniques, such as LC-MS/MS, can be invaluable for the structural elucidation of unknown impurities. nih.gov The developed method must then be validated according to regulatory guidelines (e.g., ICH) to demonstrate its suitability for its intended purpose, including specificity, linearity, accuracy, precision, and robustness. nih.gov
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing 3-(benzylamino)propane-1,2-diol and its derivatives is a key area of ongoing research. Traditional methods often involve the reaction of glycidol (B123203) with benzylamine (B48309). However, future research is geared towards more sophisticated and efficient approaches.
One promising avenue is the use of catalytic aminolysis of epoxides. This involves reacting a suitable epoxide with benzylamine in the presence of a catalyst to achieve high yields and selectivity. The focus is on developing catalysts that are not only efficient but also reusable and environmentally benign. Additionally, flow chemistry presents a modern alternative to traditional batch processing, offering advantages such as improved reaction control, enhanced safety, and easier scalability. The application of flow reactors for the synthesis of this compound could lead to more streamlined and cost-effective production.
Design of Advanced Functional Materials
The diol and amine functionalities of this compound make it an excellent candidate for the development of advanced functional materials. These groups provide sites for polymerization and cross-linking, enabling the creation of novel polymers and resins.
Expansion of Stereoselective Applications
The presence of a stereocenter in this compound means that it can exist as two enantiomers, (R)- and (S)-3-(benzylamino)propane-1,2-diol. This chirality is of significant interest in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications.
Future research will likely focus on the development of more efficient methods for the stereoselective synthesis of each enantiomer. This includes the use of chiral catalysts in the aminolysis of prochiral epoxides or the enzymatic resolution of racemic mixtures. Once obtained in high enantiomeric purity, these chiral building blocks can be used as starting materials for the synthesis of complex chiral molecules or as chiral ligands in asymmetric catalysis.
Untapped Potential in Drug Discovery (pre-clinical design aspects only)
The structural motif of an amino alcohol is prevalent in many biologically active compounds. The this compound scaffold can serve as a starting point for the design of new drug candidates in the pre-clinical phase.
By modifying the benzyl (B1604629) group and the amino and hydroxyl functionalities, chemists can create libraries of new compounds for screening against various biological targets. For example, derivatives of this compound could be designed as beta-blockers, a class of drugs that often contain a similar propanolamine (B44665) backbone. The focus in this early stage is on synthesizing a diverse range of analogs and evaluating their potential interactions with specific enzymes or receptors through computational modeling and in vitro assays.
Integration with Green Chemistry and Biocatalysis Principles
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will aim to develop synthetic routes that are more environmentally friendly. This includes the use of greener solvents, such as water or supercritical carbon dioxide, and the development of catalytic systems that minimize waste and energy consumption.
Biocatalysis offers a powerful tool for achieving these goals. Enzymes, such as lipases or epoxide hydrolases, can be used for the stereoselective synthesis or resolution of this compound under mild reaction conditions. The use of whole-cell biocatalysts could further simplify the process and reduce the need for purified enzymes.
Addressing Gaps in Current Understanding of Chemical Behavior
Despite its utility, there are still gaps in our fundamental understanding of the chemical behavior of this compound. A deeper investigation into its reaction kinetics and mechanisms under various conditions is needed. For instance, a more detailed understanding of the factors that control regioselectivity in the ring-opening of epoxides with benzylamine would be highly beneficial for optimizing synthetic protocols.
Q & A
Q. What are the standard synthetic routes for 3-(Benzylamino)propane-1,2-diol, and how are reaction conditions optimized?
this compound is synthesized via reductive condensation of benzylamine with glyceraldehyde derivatives. For example, oxidation of mannitol diacetonide with Pb(OAc)₄ generates glyceraldehyde acetonide, which undergoes reductive amination with benzylamine using H₂ and Pd/C in methanol. Acidification with HCl yields the diol . Key optimization parameters include reaction temperature (reflux conditions), solvent choice (methanol or THF), and catalyst loading. Elemental analysis and NMR confirm purity and structural fidelity .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, identifying proton environments (e.g., benzyl group resonances at δ 7.2–7.4 ppm) and stereochemical assignments. Mass spectrometry (MS-DART) provides molecular ion peaks (e.g., [M]⁺ or [M+NH₄]⁺), while elemental analysis ensures stoichiometric consistency . Polarimetry ([α]²⁰D values) is used to determine optical activity in chiral syntheses .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in organolithium reactions?
The diol’s stereochemistry affects its role as a chiral auxiliary or byproduct in organolithium reactions. For instance, in asymmetric additions, enantiomeric forms of the diol may alter reaction pathways or selectivity. Evidence from organolithium chemistry shows that competing reduction pathways (e.g., 1,2-nucleophilic addition vs. byproduct formation) are sensitive to steric and electronic effects of the diol’s benzylamino group . Enantiopure synthesis (e.g., using (S)- or (R)-configured intermediates) is critical for controlling these outcomes .
Q. What methodologies resolve contradictions in yield and purity during synthesis?
Discrepancies in yield often arise from competing reactions, such as incomplete reductive amination or byproduct formation (e.g., this compound as a side product in organolithium reactions). Strategies include:
Chromatographic purification : Use of gradient elution (e.g., n-hexane:EtOAc mixtures) to isolate the diol from impurities .
Reaction monitoring : Real-time ¹H NMR analysis of crude mixtures to identify competing pathways .
Catalyst screening : Testing alternative catalysts (e.g., Raney Ni vs. Pd/C) to improve selectivity .
Q. How is this compound utilized in synthesizing chiral oxazolidine derivatives?
The diol serves as a precursor for chiral oxazolidines, which are valuable in asymmetric catalysis. Cyclization with benzaldehyde in refluxing toluene forms an oxazolidine ring, which can be functionalized further (e.g., tosylation for nucleophilic substitution). The reaction’s stereochemical outcome depends on the diol’s configuration, with enantiomeric excess verified via polarimetry ([α]²⁰D = +19.0 to +51.0) .
Q. What strategies minimize byproduct formation during large-scale synthesis?
Temperature control : Lowering reaction temperatures reduces side reactions (e.g., over-reduction).
Stoichiometric adjustments : Excess benzylamine ensures complete conversion of the glyceraldehyde intermediate .
In-line purification : Integrating flash chromatography or crystallization steps during scale-up improves yield and purity .
Data Analysis and Experimental Design
Q. How are conflicting NMR spectral data resolved for structurally similar diols?
For diols with analogous structures (e.g., 3-(p-tolyloxy)propane-1,2-diol vs. 3-(4-chlorophenoxy)propane-1,2-diol), advanced NMR techniques such as 2D-COSY or HSQC are employed to distinguish overlapping signals. For example, aromatic proton splitting patterns and coupling constants in ¹H NMR differentiate substituents (e.g., methyl vs. chloro groups) .
Q. What computational tools validate the diol’s structure and reactivity?
Density Functional Theory (DFT) calculations predict molecular geometries and reaction transition states. For instance, modeling the diol’s interaction with Pd/C in reductive amination clarifies steric effects on catalytic efficiency . SMILES notations and PubChem-derived descriptors aid in cheminformatics-based reactivity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.